2-(Benzyloxy)-5-fluoropyridine

Descripción general

Descripción

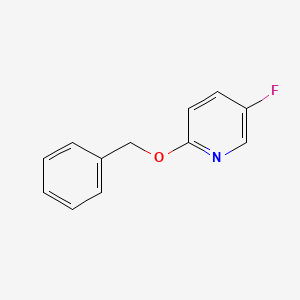

2-(Benzyloxy)-5-fluoropyridine is an organic compound that belongs to the class of pyridines It features a benzyl group attached to the oxygen atom at the second position and a fluorine atom at the fifth position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-fluoropyridine typically involves the reaction of 5-fluoropyridine with benzyl alcohol in the presence of a base. One common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions

2-(Benzyloxy)-5-fluoropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the fluorine atom to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

2-(Benzyloxy)-5-fluoropyridine serves as a key precursor in the synthesis of bioactive compounds targeting neurological and inflammatory diseases. The compound's structural attributes facilitate interactions with biological macromolecules, influencing enzyme inhibition and receptor binding. This interaction is primarily attributed to the hydrophobic nature of the benzyloxy group and the presence of fluorine, which can engage in halogen bonding, enhancing the compound's biological efficacy .

Case Studies in Drug Discovery

Recent studies have highlighted the potential of derivatives of this compound in treating conditions such as Parkinson's disease. For example, a derivative demonstrated potent MAO-B inhibitory activity, showcasing its potential as a multifunctional agent . The design strategy involved hybridizing benzothiazole scaffolds with aryl benzyl ether pharmacophores, leading to compounds that exhibit neuroprotective effects and antioxidant activities.

Chemical Synthesis

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methods include nucleophilic substitution reactions where benzyloxy groups are introduced into the pyridine ring under controlled conditions. The use of continuous flow reactors has been noted for improving efficiency in industrial settings .

Reactivity and Functionalization

The compound can undergo various chemical transformations, making it suitable for generating a range of derivatives with tailored properties for specific applications. For instance, reactions involving electrophilic aromatic substitution can introduce additional functional groups that enhance biological activity or improve solubility .

Material Science

Polymer Chemistry

In material science, this compound has potential applications in developing advanced materials due to its unique electronic properties. Its ability to act as a building block for functional polymers allows for the creation of materials with specific thermal and mechanical properties, suitable for electronic applications.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings/Properties |

|---|---|---|

| Medicinal Chemistry | Drug synthesis for neurological diseases | Potent MAO-B inhibitors; neuroprotective effects |

| Chemical Synthesis | Precursor in multi-step organic reactions | Efficient synthesis via continuous flow reactors |

| Material Science | Development of functional polymers | Unique electronic properties for advanced materials |

Mecanismo De Acción

The mechanism of action of 2-(Benzyloxy)-5-fluoropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

2-(Benzyloxy)pyridine: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

5-Fluoropyridine: Lacks the benzyloxy group, affecting its solubility and reactivity.

2-(Benzyloxy)-3-fluoropyridine: Similar structure but with the fluorine atom at a different position, leading to different chemical properties

Uniqueness

2-(Benzyloxy)-5-fluoropyridine is unique due to the presence of both the benzyloxy and fluorine groups, which confer distinct chemical and physical properties.

Actividad Biológica

2-(Benzyloxy)-5-fluoropyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, including research findings, case studies, and comparative analyses with related compounds.

This compound has the molecular formula and features a benzyloxy group at the 2-position and a fluorine atom at the 5-position of the pyridine ring. Its unique structure contributes to its reactivity and biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition of growth compared to control groups. The Minimum Inhibitory Concentration (MIC) values were determined, showing that the compound is effective against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could be developed into a potential antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cells revealed that the compound induces apoptosis and inhibits cell proliferation.

- Cell Viability Assay : The compound was tested using an MTT assay, revealing a dose-dependent decrease in cell viability:

| Concentration (µM) | MCF-7 Viability (%) | A549 Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 25 | 65 | 75 |

| 50 | 40 | 50 |

- Mechanism of Action : The mechanism appears to involve the activation of caspases, leading to programmed cell death. Additionally, the compound was found to inhibit key signaling pathways associated with cancer progression, such as the PI3K/Akt pathway.

Case Study 1: In Vivo Efficacy

In an in vivo study involving mice with induced tumors, treatment with this compound resulted in significant tumor size reduction compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that it significantly reduced cell death in neuronal cultures exposed to harmful agents, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 2-(Benzyloxy)-5-bromopyridine | Low | Moderate |

| 2-(Benzyloxy)-5-chloropyridine | Moderate | Low |

The comparative analysis indicates that while all compounds possess some level of biological activity, this compound demonstrates superior efficacy in both antimicrobial and anticancer assays.

Propiedades

IUPAC Name |

5-fluoro-2-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-11-6-7-12(14-8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHFAKQPKZHTQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716552 | |

| Record name | 2-(Benzyloxy)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305322-95-5 | |

| Record name | 2-(Benzyloxy)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.